

In vitro anti-inflammatory assay protocol using Casuarictin.

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In Vitro Anti-inflammatory Assay Protocol for Casuarictin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. **Casuarictin**, an ellagitannin found in plants like the white mangrove (Laguncularia racemosa), has demonstrated potential anti-inflammatory properties. [1][2][3] This document provides a detailed protocol for evaluating the anti-inflammatory effects of **Casuarictin** in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model. This model is a well-established method for screening compounds for their ability to suppress inflammatory responses.[4][5] The protocol outlines the assessment of nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) production, key mediators in the inflammatory cascade.

Principle

Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators. This activation is primarily mediated through the activation of signaling pathways such as NF-kB and MAPK.[4][5] This protocol



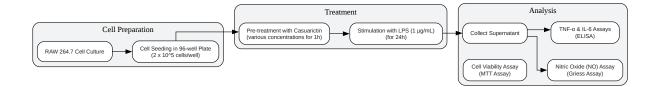
measures the ability of **Casuarictin** to inhibit the production of NO, TNF- α , and IL-6 in LPS-stimulated RAW 264.7 macrophages, providing an indication of its anti-inflammatory potential.

Materials and Reagents

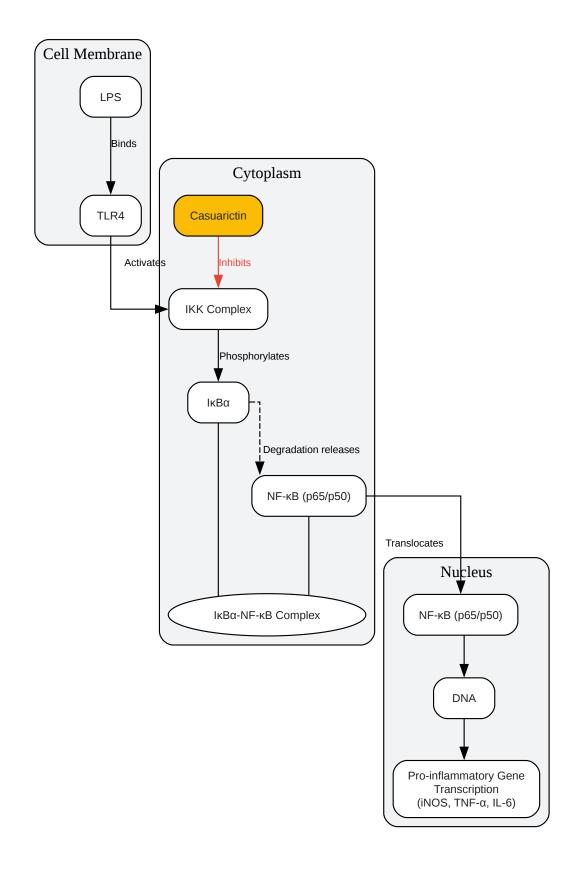
- Casuarictin (purity ≥ 95%)
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Griess Reagent (for NO detection)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- ELISA kits for TNF-α and IL-6
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution
- 96-well cell culture plates
- Spectrophotometric microplate reader

Experimental Workflow









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References

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- 4. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-kB, MAPK and STATs Activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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